2-Iodo-5-(piperidine-1-carbonyl)phenol
Description
2-Iodo-5-(piperidine-1-carbonyl)phenol is a halogenated phenolic compound featuring an iodine atom at the 2-position and a piperidine-1-carbonyl group at the 5-position of the aromatic ring. This combination makes the compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors where halogen and amide interactions are critical .
Properties
IUPAC Name |
(3-hydroxy-4-iodophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-5-4-9(8-11(10)15)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCSVFETTUQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 2-Iodo-5-(trifluoromethyl)phenol (CAS 102771-00-6)
- Structural Differences : Replaces the piperidine-carbonyl group with a trifluoromethyl (-CF₃) group.
- Physical Properties: Higher lipophilicity due to the -CF₃ group (logP estimated >3.5 vs. ~2.8 for the piperidine-carbonyl analogue). Increased acidity (pKa ~8.2) compared to 2-Iodo-5-(piperidine-1-carbonyl)phenol (pKa ~9.5), attributed to the electron-withdrawing -CF₃ group .
- Applications : Primarily used as a synthetic intermediate in fluorinated drug candidates, whereas the piperidine-carbonyl variant may have broader bioactivity due to its amide functionality .
5-Bromodeoxycytidine (BCdR) and 5-Iododeoxycytidine (ICdR)
- Key Differences: Nucleoside analogues with halogenated pyrimidine rings, unlike the phenolic structure of the target compound.
- Metabolism: Both undergo deamination to bromodeoxyuridine (BUdR) or iododeoxyuridine (IUdR), followed by incorporation into DNA. In contrast, this compound is metabolically stable due to its non-nucleoside structure and robust aromatic ring .
Functional Group Comparisons
Piperidine Derivatives
- Synthesis : Piperidine-catalyzed reactions (e.g., dioxane-amine synthesis) highlight the versatility of piperidine in forming cyclic intermediates. The piperidine-1-carbonyl group in the target compound may enable similar catalytic or stabilizing interactions .
2.2.2. Halogenated Phenols
- Reactivity: Iodophenols undergo electrophilic substitution less readily than chlorophenols but show higher stability in vivo. The target compound’s iodine atom may enhance binding to hydrophobic enzyme pockets .
- Toxicity: Halogenated phenols generally exhibit moderate cytotoxicity, but the piperidine-carbonyl group in the target compound could mitigate this by improving solubility and reducing membrane disruption .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | logP | pKa | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 345.2 | ~2.8 | ~9.5 | 0.12 (DMSO) |
| 2-Iodo-5-(trifluoromethyl)phenol | 318.1 | ~3.7 | ~8.2 | 0.08 (DMSO) |
| 5-Iododeoxycytidine (ICdR) | 354.1 | -0.5 | ~4.1 | 25 (Water) |
Key Research Findings
- Synthetic Feasibility : The piperidine-1-carbonyl group enables regioselective synthesis via amide coupling, contrasting with the harsher conditions required for trifluoromethylation .
- Pharmacokinetics : Piperidine derivatives exhibit superior metabolic stability compared to halogenated nucleosides, which are rapidly deaminated in vivo .
- Target Selectivity: Molecular docking studies suggest the piperidine-carbonyl group in this compound enhances binding affinity to serine proteases over kinases, unlike -CF₃ analogues .
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